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Compound of Interest

Compound Name: 5-Methyl-3'-deoxyuridine

Cat. No.: B150672

CAS Number: 7084-29-9

This technical guide provides an in-depth overview of 5-Methyl-3'-deoxyuridine, also known
as 3'-deoxythymidine, a pyrimidine nucleoside analog. The information is tailored for
researchers, scientists, and professionals in drug development, focusing on its chemical
properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

5-Methyl-3'-deoxyuridine is a derivative of the naturally occurring nucleoside deoxyuridine. Its
structure is characterized by the presence of a methyl group at the 5th position of the uracil
base and the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. This
structural modification is key to its biological activity.
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Property Value Source
Molecular Formula C10H14N204 [1]
Molecular Weight 242.23 g/mol [1]
CAS Number 3416-05-5 [1]
Appearance White solid [1]
Melting Point 155-156 °C [1]

CC1=CN([C@H]2CC--
SMILES INVALID-LINK-- [1]
02)C(=0)NC1=0

Biological Activity

While specific quantitative data for the biological activity of 5-Methyl-3'-deoxyuridine is limited
in the readily available literature, extensive research has been conducted on its structural
analogs. These studies provide valuable insights into its potential as an anticancer and antiviral
agent. The primary mechanism of action for many 3'-deoxynucleoside analogs involves their
intracellular phosphorylation to the corresponding 5'-triphosphate, which can then interfere with
nucleic acid synthesis.[2][3]

Anticancer Activity of Analogs

Studies on various 3'-deoxy pyrimidine nucleoside analogues have demonstrated significant
anticancer activity. For instance, 1-(3-deoxy-p-D-threo-pentofuranosyl)cytosine (3'-deoxy-ara-
C) and 3'-deoxycytidine have shown potent activity against a range of cancer cell lines.[4] The
5'-O-acetyl derivative of 3'-deoxy-ara-C exhibited even greater activity against CCRF-CEM
cells.[4] These findings suggest that 5-Methyl-3'-deoxyuridine may also possess anticancer

properties, warranting further investigation.

Table 1: Anticancer Activity of 3'-Deoxy Pyrimidine Nucleoside Analogs[4]
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Compound Cell Line EDso (M)
3'-deoxy-ara-C CCRF-CEM 2
L1210 10

P388 5

S-180 34

3'-deoxycytidine CCRF-CEM 25
L1210 5

P388 25

S-180 15

5'-O-acetyl-3'-deoxy-ara-C CCRF-CEM 0.4
L1210 3

P388 3

S-180 13

Antiviral Activity of Analogs

The antiviral potential of 3'-deoxythymidine analogs has also been explored. While some
acyclic analogues of 3'-azido-3'-deoxythymidine were found to be inactive against HIV-1 and
HSV-1/2, other modifications have yielded compounds with notable activity.[5] For example, 3'-
fluoro-3'-deoxythymidine has demonstrated higher antiviral potency against HIV-1 than 3'-
azido-3'-deoxythymidine (AZT).[6] The 3'-pyrrol-1-yl derivative of 3'-deoxythymidine showed
marginal activity against HIV.[7] These results indicate that modifications at the 3' position
significantly influence the antiviral spectrum and potency.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 5-Methyl-3'-
deoxyuridine are not readily available. However, established methodologies for the synthesis
and testing of nucleoside analogs can be adapted.
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General Synthesis of 3'-Deoxynucleosides

A common strategy for the synthesis of 3'-deoxynucleosides involves the deoxygenation of the
corresponding ribonucleoside. An improved and more environmentally friendly protocol for the
synthesis of 2',3'-dideoxynucleosides has been established, which involves the radical
deoxygenation of a xanthate derivative.[8]

General Steps:[8]

» Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of the starting ribonucleoside is
protected, for example, as a silyl ether.

o Formation of a 2',3'-bisxanthate: The protected ribonucleoside is treated with carbon disulfide
and an alkylating agent (e.g., bromoethane) to form a 2',3'-bisxanthate derivative.

o Radical deoxygenation: The bisxanthate is then subjected to radical deoxygenation using a
reagent like tris(trimethylsilyl)silane and a radical initiator.

» Deprotection: The protecting group on the 5'-hydroxyl is removed to yield the final 2',3'-
dideoxynucleoside.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of nucleoside analogs are commonly evaluated using the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures
the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol Outline:

o Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 5-
Methyl-3'-deoxyuridine) and incubate for a specified period (e.g., 48-72 hours).

e MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the
formation of formazan crystals by metabolically active cells.
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e Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to untreated controls and
determine the ICso value (the concentration that inhibits cell growth by 50%).

Antiviral Assay (CPE Reduction Assay)

The antiviral activity of a compound can be assessed by its ability to protect host cells from the
cytopathic effect (CPE) induced by a virus.

Protocol Outline:
o Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

e Compound and Virus Addition: Add serial dilutions of the test compound to the wells,
followed by the addition of a known titer of the virus. Include appropriate controls (cells only,
cells with virus, and a known antiviral drug).

 Incubation: Incubate the plates until significant CPE is observed in the virus control wells.

o CPE Evaluation: The CPE can be quantified by staining the cells with a vital stain (e.g.,
crystal violet) and measuring the absorbance.

o Data Analysis: Calculate the percentage of CPE reduction for each compound concentration
and determine the ECso value (the concentration that protects 50% of the cells from viral
CPE).

Proposed Mechanism of Action

The biological activity of 3'-deoxythymidine analogs is predicated on their intracellular
conversion to the active triphosphate form. This process is initiated by cellular kinases. The
resulting triphosphate analog can then act as a competitive inhibitor or a chain terminator of
viral or cellular DNA polymerases.
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Proposed metabolic activation and mechanism of action.

As depicted, 5-Methyl-3'-deoxyuridine is transported into the cell and sequentially
phosphorylated by host cell kinases to its active triphosphate form. This triphosphate can then
compete with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of
DNA polymerase. If incorporated into a growing DNA strand, the absence of a 3'-hydroxyl
group prevents the formation of the next phosphodiester bond, leading to chain termination and
the cessation of DNA replication.[2] This disruption of DNA synthesis is the basis for its
potential cytotoxic and antiviral effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [5-Methyl-3'-deoxyuridine: A Technical Guide for
Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150672#5-methyl-3-deoxyuridine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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